6-{(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that features a triazolo-pyridazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the chlorothiophene moiety and the triazolo-pyridazine scaffold contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chlorothiophene-2-carbaldehyde with hydrazine derivatives to form the intermediate hydrazone. This intermediate then undergoes cyclization with a suitable reagent to form the triazolo-pyridazine core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and reaction time to maximize the efficiency of the cyclization process. The use of catalysts and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorothiophene moiety allows for substitution reactions, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the areas of antimicrobial and anticancer therapies.
Mechanism of Action
The mechanism of action of N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets within biological systems. The triazolo-pyridazine core can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core but differ in the attached moieties.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of compounds with a triazole core, differing in the position of the nitrogen atoms.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: These compounds also feature a triazole core but have different structural arrangements.
Uniqueness
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to the presence of the chlorothiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H9ClN6S |
---|---|
Molecular Weight |
292.75 g/mol |
IUPAC Name |
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C11H9ClN6S/c1-7(8-2-3-9(12)19-8)14-15-10-4-5-11-16-13-6-18(11)17-10/h2-6H,1H3,(H,15,17)/b14-7+ |
InChI Key |
BFTMBMFSXULNAG-VGOFMYFVSA-N |
Isomeric SMILES |
C/C(=N\NC1=NN2C=NN=C2C=C1)/C3=CC=C(S3)Cl |
Canonical SMILES |
CC(=NNC1=NN2C=NN=C2C=C1)C3=CC=C(S3)Cl |
solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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